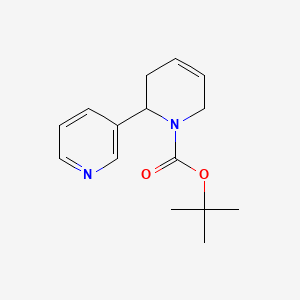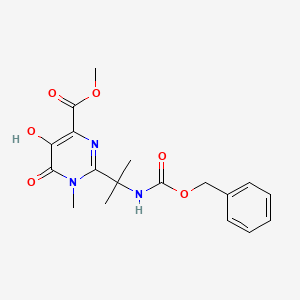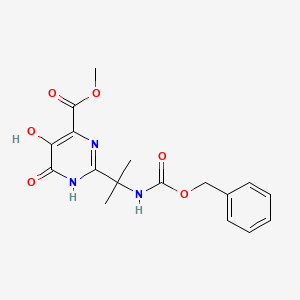
N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 Dicyclohexylamine Salt (Mixture of Diastereomers)” is a chemical compound used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology . It is also used in synthetic chemistry and building blocks .
Molecular Structure Analysis
The molecular formula of this compound is C12H20D3N.C8H12N2O4S . The exact mass is 232.05200 . The structure of the compound can be represented as CC(=O)NC(CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.25700 . It has a density of 1.392g/cm3 . The boiling point is 609.3ºC at 760 mmHg . The compound is slightly soluble in methanol and water . It appears as a white solid .Wissenschaftliche Forschungsanwendungen
Biomarker for Industrial Chemical Exposure
Research has identified mercapturic acids such as N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine as specific biomarkers for determining individual internal exposure to industrial chemicals like acrylonitrile and 1,3-butadiene, which are ubiquitous environmental pollutants. A study by Schettgen et al. (2009) developed a sensitive method for the simultaneous determination of urinary mercapturic acids indicative of exposure to these chemicals, highlighting the role of such compounds in assessing background exposure in the general population Schettgen, Musiol, Alt, Ochsmann, & Kraus, 2009.
Metabolism Studies
Linhart, Šmejkal, and Novák (2004) reported on the identification of N-acetyl-S-(1-cyano-2-hydroxyethyl)-l-cysteine (CHEMA) as a new urinary metabolite of acrylonitrile and oxiranecarbonitrile in rats, showcasing the compound's significance in toxicology and metabolism studies. This metabolite, among others, serves as a crucial marker for the metabolic processing of acrylonitrile, a compound of concern due to its widespread industrial use and presence in the environment Linhart, Šmejkal, & Novák, 2004.
Analytical Method Development
Further applications include the development of analytical methods for the quantification of biomarkers of exposure to hazardous substances. For example, Hartmann et al. (2009) identified iso-GAMA, a metabolite related in structure to N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3, in human urine following acrylamide exposure, which underscores the utility of such compounds in monitoring dietary or occupational exposures to acrylamide, a potential carcinogen Hartmann, Boettcher, Bolt, Drexler, & Angerer, 2009.
Exposure and Risk Assessment
The synthesis of labeled internal standards like 9,9,9-trideutero-1,4-dihydroxynonane mercapturic acid (d3-DHN-MA), which shares a related methodology with the synthesis of N-Acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine-d3 derivatives, plays a critical role in the mass spectrometric quantification of urinary metabolites associated with lipid peroxidation and exposure to environmental pollutants Chantegrel, Deshayes, Doutheau, & Steghens, 2002.
Eigenschaften
IUPAC Name |
(2R)-3-(1-cyano-2-hydroxyethyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h11-13H,1-10H2;6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t;6?,7-/m.0/s1/i;1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWZVNHASHNRAX-IJTRFPNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(1-cyano-2-hydroxyethyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[1-(2-methyl-2-propenyl)-2-pyrrolidinyl]-, (S)- (9CI)](/img/no-structure.png)





![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)
![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)